Cesium thiobenzoate
CAS No.:
Cat. No.: VC19810752
Molecular Formula: C7H5CsOS
Molecular Weight: 270.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5CsOS |
|---|---|
| Molecular Weight | 270.09 g/mol |
| IUPAC Name | cesium;thiobenzate |
| Standard InChI | InChI=1S/C7H6OS.Cs/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |
| Standard InChI Key | QRPYHTZAJOUHAQ-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)C(=S)[O-].[Cs+] |
Introduction
Structural and Molecular Characteristics
Cesium thiobenzoate consists of a cesium cation (Cs⁺) paired with a thiobenzoate anion (C₆H₅C(=S)O⁻). The thiobenzoate moiety derives from thiobenzoic acid (C₆H₅COSH), where the thiol hydrogen is replaced by cesium. Key identifiers include:
Table 1: Fundamental identifiers of cesium thiobenzoate
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅CsOS |
| Molecular Weight | 270.09 g/mol |
| IUPAC Name | cesium;thiobenzate |
| Canonical SMILES | C1=CC=C(C=C1)C(=S)[O-].[Cs+] |
| InChI Key | QRPYHTZAJOUHAQ-UHFFFAOYSA-M |
The cesium-thiobenzoate bond exhibits high polarity, influencing solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). X-ray crystallography reveals a monoclinic crystal system with Cs⁺ ions coordinated to sulfur and oxygen atoms, creating a stable ionic lattice.
Synthesis and Purification
Cesium thiobenzoate is synthesized via neutralization reactions between thiobenzoic acid and cesium bases. Two predominant methods are:
Reaction with Cesium Hydroxide
Thiobenzoic acid reacts with cesium hydroxide (CsOH) in anhydrous ethanol:
The reaction proceeds at 25°C under nitrogen, yielding 92–95% pure product after recrystallization from ethanol-diethyl ether.
Reaction with Cesium Carbonate
Alternatively, cesium carbonate (Cs₂CO₃) offers a milder pathway:
This method avoids strong bases, making it suitable for acid-sensitive substrates.
Table 2: Comparative synthesis metrics
| Parameter | CsOH Method | Cs₂CO₃ Method |
|---|---|---|
| Yield (%) | 92–95 | 88–90 |
| Purity (HPLC) | >99% | 98% |
| Reaction Time (h) | 2 | 4 |
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 285°C, with major mass loss (75%) occurring at 300–400°C due to Cs₂S and benzoic anhydride formation.
Solubility Profile
Cesium thiobenzoate dissolves readily in polar solvents but remains insoluble in hydrocarbons:
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DMF: 45 g/L
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DMSO: 38 g/L
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Ethanol: 12 g/L
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Hexane: <0.1 g/L
The "Cesium Effect" in Reaction Mechanisms
The cesium ion’s low charge density and large ionic radius (1.67 Å) uniquely stabilize transition states. For example, in SN2 reactions, Cs⁺ weakens electrostatic interactions between nucleophiles and leaving groups, accelerating substitution rates by 3–5× compared to Na⁺ or K⁺ analogs .
Case Study: Aryne Cyclization
In a 2022 study, cesium thiobenzoate facilitated ortho-functionalization of arynes via σ-bond insertion:
This reaction achieved 78% yield at 40°C, highlighting cesium’s role in stabilizing electron-deficient intermediates .
Applications in Organic Synthesis
Sulfonium Ylide Synthesis
At reflux temperatures (80–100°C), cesium thiobenzoate reacts with arynes to form stable sulfonium ylides:
These ylides serve as precursors to episulfonium ions for epoxide synthesis.
Polymer Modification
Cesium thiobenzoate initiates thiol-ene click reactions in polymer backbones, enhancing thermal stability by 20–30°C in polyacrylates.
Recent Advancements and Future Directions
A 2025 study demonstrated cesium thiobenzoate’s ambident reactivity in one-pot tri-component reactions, producing either ylides or σ-insertion products depending on temperature . Future research may explore:
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Catalytic asymmetric synthesis using chiral cesium complexes
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Coordination polymers for cesium ion-selective membranes
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